molecular formula C14H16N6O B7787190 (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one

(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one

Cat. No.: B7787190
M. Wt: 284.32 g/mol
InChI Key: ZDNHLOXWHFWSPU-PDGQHHTCSA-N
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Description

(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group and a tetrahydropyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one typically involves the following steps:

    Formation of the pyrazolone core: This is achieved by the reaction of an appropriate β-keto ester with hydrazine or a substituted hydrazine under acidic or basic conditions.

    Introduction of the phenylhydrazinylidene group: This step involves the condensation of the pyrazolone core with phenylhydrazine, often in the presence of a catalyst such as acetic acid.

    Formation of the tetrahydropyrimidinyl group: This is typically done by reacting the intermediate compound with a suitable amine, such as ethylenediamine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazinylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with biological targets in ways that other compounds cannot.

Industry

In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazinylidene group is believed to play a key role in its binding affinity, while the tetrahydropyrimidinyl group contributes to its overall stability and reactivity. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one
  • (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-thione
  • (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-10-12(18-17-11-6-3-2-4-7-11)13(21)20(19-10)14-15-8-5-9-16-14/h2-4,6-7,17H,5,8-9H2,1H3,(H,15,16)/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNHLOXWHFWSPU-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=NNC2=CC=CC=C2)C3=NCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=N\NC2=CC=CC=C2)C3=NCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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